(5-Methylisoxazol-3-YL)((2,4,6-trimethylphenyl)sulfonyl)amine
CAS No.: 349623-66-1
Cat. No.: VC8108216
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349623-66-1 |
---|---|
Molecular Formula | C13H16N2O3S |
Molecular Weight | 280.34 g/mol |
IUPAC Name | 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H16N2O3S/c1-8-5-9(2)13(10(3)6-8)19(16,17)15-12-7-11(4)18-14-12/h5-7H,1-4H3,(H,14,15) |
Standard InChI Key | CEWJFUKOFXOALB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC(=C2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₃H₁₆N₂O₃S, with a molar mass of 280.34 g/mol . Its structure combines a sulfonamide group (–SO₂–NH–) bridging a 2,4,6-trimethylphenyl (mesityl) ring and a 5-methylisoxazole heterocycle. Key physicochemical properties include:
Table 1: Physicochemical Properties of (5-Methylisoxazol-3-yl)((2,4,6-Trimethylphenyl)sulfonyl)amine
The mesityl group enhances steric bulk, influencing solubility and reactivity, while the isoxazole ring contributes to hydrogen-bonding potential and metabolic stability .
Synthesis and Reaction Pathways
Catalyst-Free Synthesis from Sulfonyl Azides
A green synthesis route involves the reaction of 2,4,6-trimethylbenzenesulfonyl azide with 5-methylisoxazol-3-amine under reflux conditions without transition-metal catalysts . This method proceeds via in situ aerobic oxidation of amines, yielding the target compound in 70% efficiency .
Table 2: Optimized Reaction Conditions for Sulfonamide Formation
Three-Component Reactions
An alternative one-pot method employs sulfonyl chlorides, sodium azide, and tertiary amines (e.g., triethylamine) to generate sulfonyl azides in situ, followed by nucleophilic substitution with 5-methylisoxazol-3-amine . This approach achieves yields up to 78% .
Compound | Target Organism | MIC (µg/mL) | Source |
---|---|---|---|
Sulfamethoxazole | M. tuberculosis | 3.13 | |
This Compound | M. tuberculosis | Pending | – |
Enzyme Inhibition
Molecular docking studies indicate that sulfonamides with isoxazole moieties may target dihydropteroate synthase (DHPS) and matrix metalloproteinases (MMPs), suggesting applications in oncology and immunology .
Applications in Organic Chemistry
Building Block for Heterocyclic Synthesis
The compound serves as a precursor for isoxazolo[5,4-b]pyridines and tetrahydropyrans via Baylis-Hillman-type annulation reactions . For example, DABCO-promoted intramolecular Michael additions yield sulfonyl tetrahydropyrans with 84–90% yields .
Material Science
Immobilization of sulfonamide-metal complexes (e.g., ruthenium) on molecular sieves enables catalytic applications in olefin metathesis .
Stability and Degradation
Under microbial fuel cell conditions, sulfonamides degrade into 3-amino-5-methylisoxazole, which undergoes further mineralization via photo-Fenton oxidation .
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